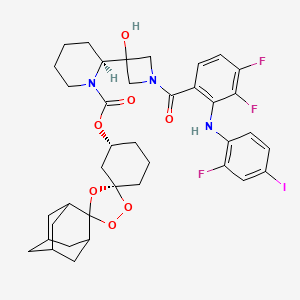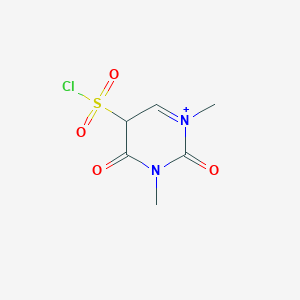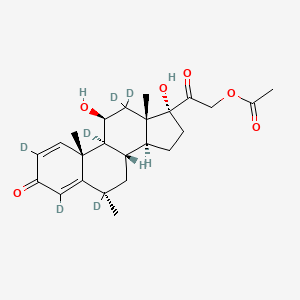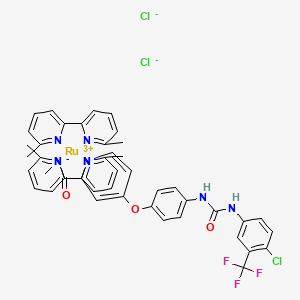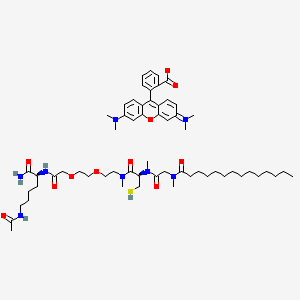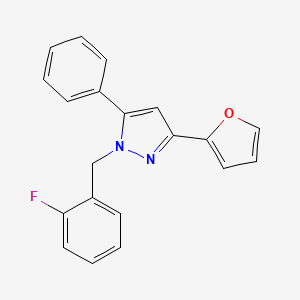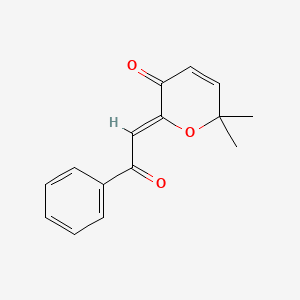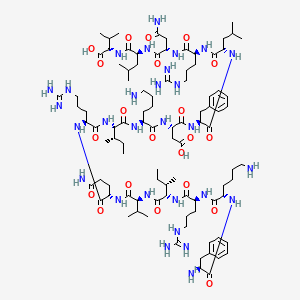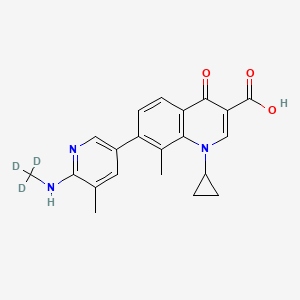![molecular formula C35H64N4O9 B12372227 N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)
N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-NMeVal-Val-Dil-Dap is a compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its role in facilitating the connection between an antibody and a drug, which is crucial in targeted drug delivery systems. The molecular formula of Boc-NMeVal-Val-Dil-Dap is C35H64N4O9, and it has a molecular weight of 684.90 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NMeVal-Val-Dil-Dap involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The process generally includes:
Protection of Amino Acids: The amino acids are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product
Industrial Production Methods
Industrial production of Boc-NMeVal-Val-Dil-Dap follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reagents are mixed in reactors, and the reactions are monitored for completion.
Purification: The product is purified using techniques like crystallization, filtration, and chromatography to ensure high purity
Analyse Des Réactions Chimiques
Types of Reactions
Boc-NMeVal-Val-Dil-Dap undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Boc-NMeVal-Val-Dil-Dap has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein interactions and functions.
Medicine: Plays a crucial role in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Used in the production of various pharmaceuticals and biotechnological products
Mécanisme D'action
Boc-NMeVal-Val-Dil-Dap acts as a linker in ADCs, facilitating the connection between an antibody and a drug. The mechanism involves:
Molecular Targets: The compound targets specific amino acid residues on the antibody and drug molecules.
Pathways Involved: The linker undergoes cleavage under specific conditions, releasing the drug at the target site, thereby enhancing the efficacy and reducing the side effects of the drug
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-NMeVal-Val-Dil-Dap-OH: Another linker used in ADC synthesis.
Boc-NMeVal-Val-Dil-Dap-OMe: A methyl ester derivative used for similar purposes
Uniqueness
Boc-NMeVal-Val-Dil-Dap is unique due to its specific structure, which provides optimal stability and reactivity for ADC synthesis. Its ability to undergo controlled cleavage makes it highly suitable for targeted drug delivery applications .
Propriétés
Formule moléculaire |
C35H64N4O9 |
|---|---|
Poids moléculaire |
684.9 g/mol |
Nom IUPAC |
(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C35H64N4O9/c1-15-22(6)29(25(46-13)19-26(40)39-18-16-17-24(39)30(47-14)23(7)33(43)44)37(11)32(42)27(20(2)3)36-31(41)28(21(4)5)38(12)34(45)48-35(8,9)10/h20-25,27-30H,15-19H2,1-14H3,(H,36,41)(H,43,44)/t22-,23+,24-,25+,27-,28-,29-,30+/m0/s1 |
Clé InChI |
VBLMLZLMVRYBOT-ZULUKCPQSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


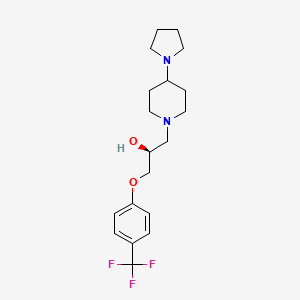
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)

